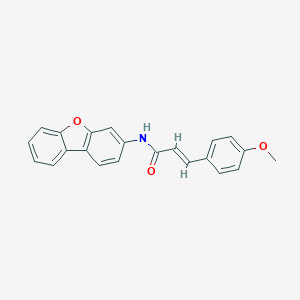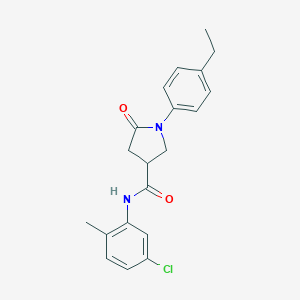![molecular formula C29H34IN7O3 B413572 4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate](/img/structure/B413572.png)
4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate] is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate] typically involves multiple steps, starting with the iodination of benzoic acid. The iodinated benzoic acid is then reacted with a triazine derivative under specific conditions to form the final product. Common reagents used in these reactions include iodine, triazine derivatives, and various solvents such as dioxane and water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the iodine and triazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate] involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Triazine Derivatives: Commonly used in the synthesis of various pharmaceuticals and materials.
Uniqueness
4-[(E)-{2-[4,6-Bis(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]-2-ethoxyphenyl 3-iodobenzoate] is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C29H34IN7O3 |
|---|---|
Molekulargewicht |
655.5g/mol |
IUPAC-Name |
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-ethoxyphenyl] 3-iodobenzoate |
InChI |
InChI=1S/C29H34IN7O3/c1-2-39-25-18-21(12-13-24(25)40-26(38)22-10-9-11-23(30)19-22)20-31-35-27-32-28(36-14-5-3-6-15-36)34-29(33-27)37-16-7-4-8-17-37/h9-13,18-20H,2-8,14-17H2,1H3,(H,32,33,34,35)/b31-20+ |
InChI-Schlüssel |
VSLZHGXGWWQLEI-AJBULDERSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC(=CC=C5)I |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC(=CC=C5)I |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC(=O)C5=CC(=CC=C5)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


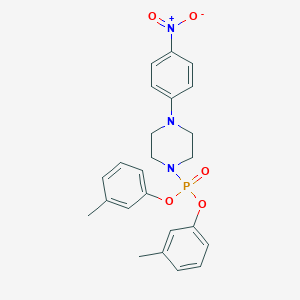
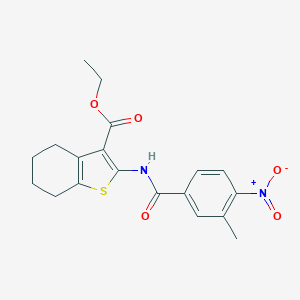
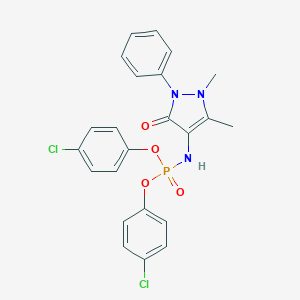
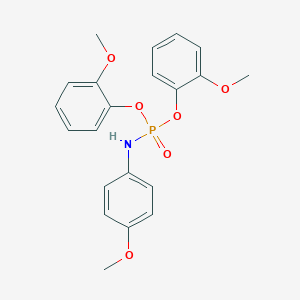
![2-[(4-cyanobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B413498.png)
![N-(5-chloro-2-methoxyphenyl)-N-{2-[2-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B413500.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B413504.png)
![3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B413505.png)
![N-(3-bromophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B413506.png)
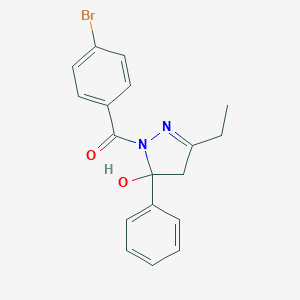

![[5-(4-chlorophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B413510.png)
